1-Bromo-9H-pyrido[3,4-b]indole
Overview
Description
1-Bromo-9H-pyrido[3,4-b]indole is a heterocyclic compound with the molecular formula C11H7BrN2. It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
1-Bromo-9H-pyrido[3,4-b]indole, also known as 1-bromo-9H-beta-carboline , is a compound that primarily targets cytochrome P450 (CYP) enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins.
Mode of Action
The compound acts as an inhibitor of the CYP-mediated biotransformation . It inhibits the binding of oxygen to the CYP heme, which is a critical step in the metabolic process . This inhibition occurs at a much lower concentration than that required for its intercalation to DNA .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metabolic pathway mediated by CYP enzymes . By inhibiting these enzymes, the compound can alter the metabolism of various substances, potentially leading to changes in their effects on the body.
Pharmacokinetics
Given its inhibitory effect on cyp enzymes, it may influence the metabolism and bioavailability of other substances .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on CYP enzymes . By inhibiting these enzymes, the compound can alter the metabolism of various substances, potentially leading to changes in their effects on the body.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the indole derivative and the biomolecules it interacts with .
Cellular Effects
Indole derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a storage temperature in an inert atmosphere of 2-8°C, indicating its stability under these conditions .
Metabolic Pathways
Indole derivatives are known to be involved in a variety of metabolic pathways, interacting with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-9H-pyrido[3,4-b]indole can be synthesized through several methods. One common approach involves the bromination of 9H-pyrido[3,4-b]indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform . The reaction typically requires controlled conditions to ensure selective bromination at the desired position on the indole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted indoles and pyridoindoles, which can have significant biological and chemical properties .
Scientific Research Applications
1-Bromo-9H-pyrido[3,4-b]indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-9H-pyrido[3,4-b]indole:
2-Methyl-β-carboline: Another related compound with a methyl group at a different position.
Uniqueness
1-Bromo-9H-pyrido[3,4-b]indole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its methylated counterparts. This makes it valuable in specific synthetic and research applications where bromine’s reactivity is advantageous .
Properties
IUPAC Name |
1-bromo-9H-pyrido[3,4-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBBBZFKYUWJSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474160 | |
Record name | 9H-Pyrido[3,4-b]indole, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159898-15-4 | |
Record name | 9H-Pyrido[3,4-b]indole, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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